5-Butyl-2-chloropyrimidine
Overview
Description
5-Butyl-2-chloropyrimidine is a chemical compound with the molecular formula C8H11ClN2 . It has an average mass of 170.639 Da and a monoisotopic mass of 170.061081 Da . It appears as a solid or crystalline solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a butyl group at the 5-position and a chlorine atom at the 2-position .
Chemical Reactions Analysis
Pyrimidines, including this compound, are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Additionally, pyrimidines can undergo nucleophilic aromatic substitution reactions, especially when starting from readily available halopyrimidines .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.64 . It is a solid or crystalline solid in appearance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
OLEDs and Photophysical Properties
A study highlighted the synthesis of sky-blue-emitting Ir(III) phosphors assembled using pyrimidine chelates, showcasing the application of such chelates in creating high-performance OLEDs. The photophysical properties of these complexes were discussed, with a focus on their emission color and quantum yields, indicating their potential in OLED technology (Chang et al., 2013).
Material Science
Research into n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals demonstrated their application in spectroscopic, thermal, and dielectric studies. These studies highlight the potential of pyrimidine derivatives in materials science, particularly in developing materials with specific thermal and dielectric properties (Vyas et al., 2013).
Antioxidant Properties
Another study synthesized a series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, exploring their antioxidant properties. The research found that certain derivatives exhibited significant antioxidant activity, suggesting potential applications in medicinal chemistry and pharmacology (Rani et al., 2012).
Synthetic Chemistry
Research on the synthesis and structural characterization of 5-(2-haloethyl)pyrimidine derivatives provided insights into their potential use in synthetic chemistry. The study focused on the hydrogen-bonded chains in α-(1-Carbamyliminomethylene)-γ-butyrolactone, highlighting the versatility of pyrimidine derivatives in creating complex molecular structures (Gazivoda et al., 2008).
Mechanism of Action
Target of Action
5-Butyl-2-chloropyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets, resulting in changes that lead to its anti-inflammatory effects.
Biochemical Pathways
Given its potential anti-inflammatory effects, it is likely that it impacts pathways related to inflammation . These could include pathways involving the inflammatory mediators that pyrimidines are known to inhibit .
Result of Action
Given its potential anti-inflammatory effects, it is likely that it results in a reduction of inflammation at the molecular and cellular levels .
Safety and Hazards
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . This suggests that 5-Butyl-2-chloropyrimidine could be a useful starting material for the synthesis of new pyrimidine derivatives in future research.
Biochemical Analysis
Biochemical Properties
As a pyrimidine derivative, it may interact with enzymes, proteins, and other biomolecules in a manner similar to other pyrimidines . The nature of these interactions could be influenced by the butyl and chloro groups attached to the pyrimidine ring, which could alter its reactivity, solubility, and binding affinity.
Cellular Effects
Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its structural similarity to other pyrimidines, it could potentially be involved in similar metabolic pathways
Properties
IUPAC Name |
5-butyl-2-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDXQQVCFDVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654159 | |
Record name | 5-Butyl-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847227-37-6 | |
Record name | 5-Butyl-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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